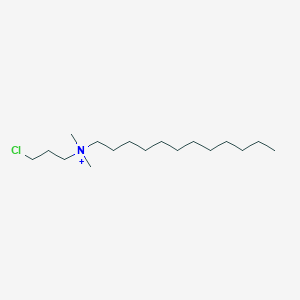

(3-Chloropropyl)dodecyldimethylaminium

Description

(3-Chloropropyl)dodecyldimethylaminium is a quaternary ammonium compound characterized by a dodecyl chain, two methyl groups, and a 3-chloropropyl substituent attached to a central nitrogen atom. This structure imparts surfactant properties, making it valuable in industrial applications such as phase-transfer catalysis, antimicrobial agents, and polymer synthesis. The chlorine atom in the 3-chloropropyl group enhances reactivity, enabling nucleophilic substitution reactions, while the long alkyl chain contributes to hydrophobic interactions .

Properties

Molecular Formula |

C17H37ClN+ |

|---|---|

Molecular Weight |

290.9 g/mol |

IUPAC Name |

3-chloropropyl-dodecyl-dimethylazanium |

InChI |

InChI=1S/C17H37ClN/c1-4-5-6-7-8-9-10-11-12-13-16-19(2,3)17-14-15-18/h4-17H2,1-3H3/q+1 |

InChI Key |

NBHVKELFSSALMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dodecyldimethyl(2-hydroxy-3-chloropropyl)ammonium Chloride

- Structural Differences : Contains a hydroxyl group at the 2-position of the chloropropyl chain, unlike the target compound.

- Impact on Properties : The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, reducing its thermal stability compared to (3-chloropropyl)dodecyldimethylaminium. This compound is primarily used in pharmaceutical formulations due to its enhanced solubility in polar solvents .

Key Data :

Property This compound Dodecyldimethyl(2-hydroxy-3-chloropropyl)ammonium Chloride Molecular Weight (g/mol) ~340 (estimated) ~356 Solubility in Water Low Moderate Thermal Stability (°C) >200 ~150

N-(3-Chloropropyl) Butylamine

- Functional Contrast : Lacks surfactant properties due to the absence of a long alkyl chain and cationic charge. It is primarily used as an intermediate in synthesizing pharmaceuticals (e.g., dronedarone impurities) .

- Reactivity : The primary amine undergoes alkylation or acylation more readily than quaternary ammonium derivatives, limiting its utility in harsh reaction conditions .

3-Chloropropyl-Substituted Carboranes (e.g., 1-(3-Chloropropyl)-o-carborane)

- Structural Differences : Features a boron-rich icosahedral cluster (C₂B₁₀) instead of a nitrogen-centered ammonium group.

- Key Findings: The 3-chloropropyl group in carboranes induces steric strain, lengthening the cage C–C bond (1.649–1.672 Å vs. 1.628 Å in unsubstituted carboranes) . Weak C–H···Cl hydrogen bonds (3.209 Å) are observed in crystalline states, enhancing structural stability but reducing solubility in nonpolar media .

- Applications : Used in neutron capture therapy and high-temperature materials, contrasting with the surfactant applications of this compound .

4-(3-Chloropropyl)morpholine

- Structural Differences : Contains a morpholine ring linked to the 3-chloropropyl chain.

- Reactivity : The morpholine nitrogen participates in ring-opening reactions, whereas the quaternary ammonium nitrogen in the target compound is inert to nucleophiles. This difference makes 4-(3-chloropropyl)morpholine a precursor for synthesizing heterocyclic pharmaceuticals .

- Synthetic Utility : Achieves 22% yield in carborane substitution reactions under optimized conditions, comparable to the target compound’s synthesis efficiency .

Critical Analysis of Functional and Industrial Relevance

- Surfactant Performance: this compound outperforms hydroxylated analogs (e.g., ) in nonpolar environments due to its lower solubility in water and higher thermal resilience.

- Pharmaceutical Intermediates : While N-(3-chloropropyl) butylamine and 4-(3-chloropropyl)morpholine are superior in drug synthesis, the target compound’s quaternary structure limits its metabolic breakdown, making it less suitable for bioactive molecules.

- Material Science: Carborane derivatives dominate high-stability applications, whereas the target compound’s ionic nature restricts its use in nonpolar matrices.

Preparation Methods

Direct Alkylation of Dodecyldimethylamine

The most straightforward route involves heating dodecyldimethylamine with 3-chloropropyl chloride in a refluxing solvent. Patent US6740758B2 highlights the utility of high-boiling solvents like DMA, which facilitate reactions at 150–160°C without significant solvent loss. A representative procedure is as follows:

-

Reaction Setup : Combine dodecyldimethylamine (1.0 mol) and DMA (1.3 L) in a reactor equipped with a condenser.

-

Alkylation : Add 3-chloropropyl chloride (1.2 mol) dropwise over 30 minutes under nitrogen.

-

Heating : Reflux at 150°C for 4–6 hours, monitoring completion via thin-layer chromatography (TLC).

-

Workup : Cool the mixture, precipitate the product by adding ice water, and isolate via filtration.

This method yields 85–92% pure product, with residual solvent removed under vacuum.

Catalyzed Quaternization

While quaternization typically proceeds without catalysts, Lewis acids such as AlCl3 have been employed to enhance reaction rates in analogous systems. For instance, the Friedel-Crafts alkylation described in US6740758B2 utilizes AlCl3 to stabilize carbocation intermediates, a strategy potentially adaptable to quaternary ammonium synthesis. However, catalyst removal post-reaction necessitates additional purification steps, which may limit industrial feasibility.

Industrial-Scale Considerations

Byproduct Management

Side products such as hydrochloride salts (from unreacted alkyl halides) and oligomers require removal via recrystallization or column chromatography. Patent CN1467206A details a washing sequence using mixed solvents (e.g., methanol-water) to isolate high-purity crystals.

Analytical Characterization

Critical quality control parameters for this compound include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥98% area normalization |

| Chloride Content | Ion Chromatography | ≤0.5% w/w |

| Moisture | Karl Fischer Titration | ≤0.2% w/w |

| Melting Point | DSC | 103–105°C |

Q & A

Q. What interdisciplinary approaches link the compound’s physicochemical properties to its biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.